molecular formula C7H9ClN2O2S B13253817 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide

3-Amino-5-chloro-4-methylbenzene-1-sulfonamide

Cat. No.: B13253817
M. Wt: 220.68 g/mol
InChI Key: XUJSMABBMJLBTC-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H9ClN2O2S. It is a derivative of benzene, featuring an amino group, a chloro group, a methyl group, and a sulfonamide group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-Amino-5-chloro-4-methylbenzene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonamide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through crystallization or distillation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-chloro-4-methylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folic acid synthesis, similar to other sulfonamide compounds. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of bacterial growth. The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloro-4-methylbenzene-1-sulfonamide is unique due to the presence of both the amino and chloro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

3-amino-5-chloro-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H9ClN2O2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12)

InChI Key

XUJSMABBMJLBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)N)N

Origin of Product

United States

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